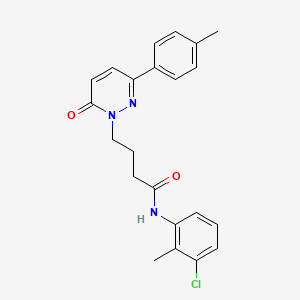
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is based on its ability to react with ROS and form a fluorescent product. When ROS levels are low, the compound remains in a non-fluorescent state. However, when ROS levels increase, the compound reacts with ROS and becomes fluorescent, allowing researchers to detect and measure ROS levels in real-time.
Biochemical and Physiological Effects:
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has been found to have minimal biochemical and physiological effects on cells. This makes it an ideal compound for use as a fluorescent probe, as it does not interfere with cellular processes or cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol as a fluorescent probe is its high sensitivity and selectivity for ROS. This allows researchers to detect even small changes in ROS levels and gain insights into their role in cellular processes. However, one limitation of using this compound is its limited stability in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol. One area of interest is its potential use in studying the role of ROS in disease processes, such as cancer and neurodegenerative diseases. Another area of interest is its potential use in developing new therapies for these diseases, based on its ability to selectively detect and measure ROS levels in cells. Additionally, researchers may explore ways to improve the stability of this compound in aqueous solutions, making it more versatile for use in a variety of experimental conditions.
Synthesemethoden
The synthesis of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol involves the reaction of 4-bromobenzaldehyde with thiourea in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol, making it a reliable and efficient process for producing this compound.
Wissenschaftliche Forschungsanwendungen
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has been found to have a variety of potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in a variety of cellular processes, but they can also be damaging to cells in high concentrations. By using 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol as a fluorescent probe, researchers can monitor ROS levels in real-time and gain insights into their role in cellular processes.
Eigenschaften
IUPAC Name |
4-(benzylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQMGNGSKQAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)
![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)


![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)

![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)



![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)